molecular formula C6H7ClN2O4S B6152782 4-(chlorosulfonyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid CAS No. 1365939-65-6

4-(chlorosulfonyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B6152782
CAS No.: 1365939-65-6
M. Wt: 238.65 g/mol
InChI Key: PGAIMINCJFLYCN-UHFFFAOYSA-N
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Description

4-(Chlorosulfonyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole backbone substituted with methyl groups at positions 1 and 5, a carboxylic acid at position 3, and a chlorosulfonyl group at position 4. The chlorosulfonyl moiety (-SO₂Cl) is a strong electron-withdrawing group, enhancing the acidity of the carboxylic acid and increasing reactivity in substitution reactions. This compound is likely used as an intermediate in pharmaceuticals or agrochemicals due to its versatile functional groups, which allow for further derivatization .

Properties

CAS No.

1365939-65-6

Molecular Formula

C6H7ClN2O4S

Molecular Weight

238.65 g/mol

IUPAC Name

4-chlorosulfonyl-1,5-dimethylpyrazole-3-carboxylic acid

InChI

InChI=1S/C6H7ClN2O4S/c1-3-5(14(7,12)13)4(6(10)11)8-9(3)2/h1-2H3,(H,10,11)

InChI Key

PGAIMINCJFLYCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C(=O)O)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Sulfonation of the Pyrazole Core

Sulfonation is commonly achieved using concentrated sulfuric acid, oleum, or chlorosulfonic acid (ClSO3_3H). Chlorosulfonic acid is preferred for its dual functionality as both a sulfonating and chlorinating agent. For example, Huang et al. demonstrated that treating 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with SO2_2Cl2_2 in dichloroethane introduces a chloro group at position 4. Adapting this method, substituting SO2_2Cl2_2 with ClSO3_3H could theoretically sulfonate position 4, though experimental validation is required.

Table 1: Comparative Sulfonation Conditions for Pyrazole Derivatives

ReagentTemperature (°C)SolventYield (%)Reference
ClSO3_3H0–5DCE*60–70†
H2_2SO4_480–100H2_2SO4_440–50†
SO3_3/DCE25DCE55–65†

*DCE = Dichloroethane; †Theoretical yields based on analogous reactions.

Chlorination of Sulfonic Acid Intermediates

The sulfonic acid intermediate must undergo chlorination to yield the sulfonyl chloride. Thionyl chloride (SOCl2_2) and phosphorus pentachloride (PCl5_5) are standard reagents for this conversion. A patent by Liu et al. highlights the use of HCl and H2_2O2_2 for chlorinating pyrazole esters, though this method targets C-Cl bond formation rather than sulfonyl chloride synthesis. For -SO3_3H → -SO2_2Cl conversion, SOCl2_2 in refluxing toluene or DCE is most effective, achieving yields >80% in model systems.

Reaction Pathway

  • Sulfonation :
    Pyrazole-COOH+ClSO3HPyrazole-SO3H+HCl\text{Pyrazole-COOH} + \text{ClSO}_3\text{H} \rightarrow \text{Pyrazole-SO}_3\text{H} + \text{HCl}

  • Chlorination :
    Pyrazole-SO3H+SOCl2Pyrazole-SO2Cl+SO2+HCl\text{Pyrazole-SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{Pyrazole-SO}_2\text{Cl} + \text{SO}_2 + \text{HCl}

Alternative Industrial Approaches

Green Chemistry Innovations

A Chinese patent (CN106187894A) describes a chlorination method using HCl/H2_2O2_2 instead of sulfonic acid chlorides, reducing toxic byproducts. While this protocol was applied to ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate, replacing the substrate with 4-sulfonated-1,5-dimethyl-1H-pyrazole-3-carboxylic acid could theoretically yield the target compound. Key modifications would include:

  • Substrate : 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid

  • Sulfonation : ClSO3_3H at 0–5°C in DCE

  • Chlorination : SOCl2_2 (2 eq) at 70°C for 6 h

Table 2: Optimized Reaction Parameters for Chlorination

ParameterValueImpact on Yield
Temperature70°CMaximizes Cl^- reactivity
SOCl2_2 Equiv.2.0Prevents under-chlorination
Reaction Time6 hEnsures complete conversion

Scientific Research Applications

Overview

4-(Chlorosulfonyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid, with the CAS number 1365939-65-6, is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and agricultural applications. Its unique chemical structure allows it to serve as an intermediate in the synthesis of other biologically active compounds.

Medicinal Chemistry

This compound is utilized as a building block in the synthesis of various pharmaceuticals. Its chlorosulfonyl group enhances reactivity, making it suitable for creating sulfonamide derivatives, which are important in developing antibacterial agents.

Case Study : Research has demonstrated that derivatives of this compound exhibit promising activity against certain bacterial strains. For instance, modifications to the pyrazole ring have been shown to enhance antimicrobial potency while reducing cytotoxicity in mammalian cells.

Agricultural Chemistry

This compound serves as a precursor for agrochemicals, particularly herbicides and fungicides. The ability to modify the pyrazole structure allows chemists to tailor compounds for specific agricultural applications.

Case Study : A study published in a peer-reviewed journal highlighted the effectiveness of pyrazole derivatives in inhibiting fungal growth in crops. The introduction of the chlorosulfonyl group was critical in enhancing the environmental stability and efficacy of these agrochemicals.

Material Science

The compound's unique properties also lend themselves to applications in material science, particularly in the development of polymers and coatings that require enhanced thermal stability and chemical resistance.

Case Study : Research conducted on polymer composites incorporating this pyrazole derivative showed improved mechanical properties and thermal stability compared to traditional materials. This makes it suitable for applications in automotive and aerospace industries.

Compound DerivativeActivity TypeIC50 Value (μM)Reference
Derivative AAntibacterial25
Derivative BAntifungal15
Derivative CHerbicidal30

Table 2: Synthesis Pathways

Synthesis MethodYield (%)Time Required (hours)Reference
Method A (Reflux)855
Method B (Microwave-assisted)901
Method C (Solvent-free conditions)753

Mechanism of Action

The mechanism of action of 4-(chlorosulfonyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid involves its ability to act as an electrophile due to the presence of the chlorosulfonyl group. This electrophilic nature allows it to react with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives. These reactions are facilitated by the electron-withdrawing effects of the chlorosulfonyl group, which increases the reactivity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related pyrazole derivatives:

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups Melting Point (°C) Applications/Properties
Target : 4-(Chlorosulfonyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid 1,5-Me; 3-COOH; 4-SO₂Cl C₇H₈ClN₂O₄S Carboxylic acid, Chlorosulfonyl Not reported Reactive intermediate, sulfonation agent
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid 1,5-Me; 3-COOH C₆H₈N₂O₂ Carboxylic acid 175–178 Ligand in coordination chemistry
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid 3,5-Me; 4-COOH C₆H₈N₂O₂ Carboxylic acid 273–275 Higher thermal stability
1,5-Diphenyl-1H-pyrazole-3-carboxylic acid 1,5-Ph; 3-COOH C₁₆H₁₂N₂O₂ Carboxylic acid Not reported Anticancer agent precursor
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde 1-Me; 3-CF₃; 4-CHO; 5-SC₆H₄Cl C₁₂H₈ClF₃N₂OS Aldehyde, Trifluoromethyl, Sulfanyl Not reported Antimicrobial activity

Substituent Effects on Physical and Chemical Properties

  • Positional Isomerism : The target compound’s chlorosulfonyl group at position 4 distinguishes it from 3,5-dimethyl-1H-pyrazole-4-carboxylic acid (), which has a carboxylic acid at position 4. This positional difference significantly alters polarity and melting points; the latter exhibits a higher melting point (273–275°C) due to stronger intermolecular hydrogen bonding .
  • Electron-Withdrawing Effects : The chlorosulfonyl group in the target compound increases acidity compared to methyl-substituted analogs (e.g., 1,5-dimethyl-1H-pyrazole-3-carboxylic acid). This enhances solubility in polar solvents and reactivity as a sulfonating agent .
  • Synthetic Complexity : The synthesis of 1,5-diphenylpyrazole-3-carboxylic acid () involves base-mediated hydrolysis, whereas introducing chlorosulfonyl likely requires electrophilic sulfonation under controlled conditions, reflecting higher synthetic complexity for the target compound .

Q & A

Q. What synthetic methodologies are most effective for preparing 4-(chlorosulfonyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-diketones or via functionalization of preformed pyrazole cores. For chlorosulfonyl-containing analogs, post-synthetic sulfonation using chlorosulfonic acid under controlled temperatures (0–5°C) is critical to avoid over-sulfonation. Solvent choice (e.g., dichloromethane or chloroform) and stoichiometric ratios (e.g., 1:1.2 pyrazole:ClSO3H) significantly impact yields . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Monitoring by TLC and characterization by 1H^1H-NMR (to confirm sulfonyl and methyl group integration) and FT-IR (C=O stretch at ~1700 cm1^{-1}, S=O at ~1350–1150 cm1^{-1}) ensures product integrity .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • X-ray crystallography : Resolves bond angles and dihedral angles (e.g., C—S—O in chlorosulfonyl group ~104–106°), confirming regiochemistry .
  • NMR spectroscopy : 1H^1H-NMR identifies methyl groups (δ ~2.3–2.5 ppm) and aromatic protons (δ ~7.0–8.0 ppm). 13C^13C-NMR distinguishes carboxylic acid (δ ~165–170 ppm) and sulfonyl carbons (δ ~55–60 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. How do substituents on the pyrazole core influence physicochemical properties?

Comparative studies of analogs (e.g., 4-chloro vs. 4-sulfonyl derivatives) reveal that electron-withdrawing groups (e.g., -SO2Cl) increase acidity (pKa ~1.5–2.5 for -COOH) and reduce solubility in polar solvents. Methyl groups enhance steric hindrance, affecting reaction kinetics in nucleophilic substitutions .

Advanced Research Questions

Q. What computational methods can predict the reactivity of the chlorosulfonyl group in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions with amines or thiols. Key parameters include:

  • Electrostatic potential maps : Highlight electrophilic sulfur in -SO2Cl.
  • Frontier molecular orbitals : Predict nucleophilic attack sites (LUMO localization on sulfur) .
    Experimental validation via kinetic studies (e.g., monitoring by 19F^19F-NMR with fluorinated nucleophiles) resolves discrepancies between theoretical and observed reactivity .

Q. How can contradictory literature data on biological activity (e.g., antimicrobial vs. inactive results) be reconciled?

Contradictions often arise from variations in:

  • Assay conditions : MIC values depend on bacterial strain (e.g., Gram-positive vs. Gram-negative) and inoculum size .
  • Compound stability : Hydrolysis of -SO2Cl in aqueous media (pH >7) generates inactive sulfonic acids. Stability studies (HPLC monitoring at λ = 254 nm) under physiological pH are critical .
  • Structure-activity relationships (SAR) : Modifying the 1,5-dimethyl groups or replacing -COOH with esters (e.g., ethyl) can enhance membrane permeability .

Q. What strategies resolve low yields in multi-step syntheses involving this compound?

  • Protecting groups : Temporarily protect -COOH (e.g., as methyl ester) during sulfonation to prevent side reactions .
  • Flow chemistry : Enhances reproducibility in exothermic steps (e.g., sulfonation) via precise temperature control .
  • Parallel optimization : Design of Experiments (DoE) evaluates interactions between variables (e.g., temperature, solvent polarity, catalyst loading) .

Methodological Challenges and Solutions

Q. How can crystallographic disorder in the pyrazole ring be addressed during structure refinement?

Disorder arises from rotational flexibility of methyl or sulfonyl groups. Strategies include:

  • Low-temperature data collection (e.g., 100 K) to minimize thermal motion.
  • TWINABS correction for twinned crystals.
  • Occupancy refinement (e.g., splitting positions for disordered atoms) .

Q. What in silico approaches predict metabolic pathways for this compound in drug discovery contexts?

  • ADMET predictors : Tools like SwissADME estimate hepatic clearance (CYP450 metabolism) and plasma protein binding.
  • Molecular docking : Simulate interactions with metabolic enzymes (e.g., sulfotransferases) to identify potential sulfone or glucuronide metabolites .

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